BenchChemオンラインストアへようこそ!

6-Fluoroquinoxalin-2(1H)-one

Physicochemical Property Differentiation Molecular Density Crystallinity Prediction

6-Fluoroquinoxalin-2(1H)-one is the preferred regioisomer for N-alkylation, yielding 1.5X higher isolated yield (21% vs 14%) versus the 7-fluoro analog. The 6-fluoro substituent's dual electronic character (-I/+M) cannot be replicated by 6-Cl, 6-CF₃, or 6-OMe analogs, ensuring predictable regioselectivity. Validated in PARP inhibitor synthesis and electrochemical phosphonation, it supports oncology drug discovery and green chemistry.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 55687-23-5
Cat. No. B1315290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinoxalin-2(1H)-one
CAS55687-23-5
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=CC(=O)N2
InChIInChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)
InChIKeySBPUELVBFXEMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinoxalin-2(1H)-one (CAS 55687-23-5) Technical Baseline for Procurement and Scientific Selection


6-Fluoroquinoxalin-2(1H)-one (CAS 55687-23-5) is a fluorinated quinoxalin-2(1H)-one heterocyclic building block with molecular formula C8H5FN2O and molecular weight 164.14 g/mol [1]. The compound features a fluorine atom at the 6-position of the quinoxalinone scaffold, which confers distinct electronic properties compared to non-fluorinated or alternatively substituted analogs. Key physicochemical parameters relevant to procurement include: predicted density of 1.44 ± 0.1 g/cm³, predicted pKa of 7.92 ± 0.70, XLogP3 of 0.9, and topological polar surface area (TPSA) of 41.5–45.75 Ų . The compound contains zero rotatable bonds and one hydrogen bond donor, with three hydrogen bond acceptors . These properties influence solubility, reactivity, and downstream derivatization pathways that distinguish this specific fluoro-substituted building block from its chloro-, bromo-, or unsubstituted quinoxalinone counterparts.

6-Fluoroquinoxalin-2(1H)-one Cannot Be Substituted by Unsubstituted or 6-Chloro Quinoxalinone Analogs: Electronic and Reactivity Divergence


In-class quinoxalin-2(1H)-ones bearing different substituents at the 6-position are not interchangeable building blocks due to the profound influence of the 6-substituent on electronic character and subsequent reactivity. The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I) while simultaneously donating electron density via resonance (+M) to the aromatic system [1]. This dual electronic behavior contrasts sharply with the purely electron-withdrawing character of 6-chloro or 6-trifluoromethyl analogs, and differs fundamentally from electron-donating substituents such as 6-methoxy. Consequently, the regioselectivity and efficiency of subsequent C–H functionalization, nucleophilic aromatic substitution, and cross-coupling reactions at the quinoxalinone core are substituent-dependent [1]. Procurement of a non-fluoro-substituted analog as a substitute for 6-fluoroquinoxalin-2(1H)-one would alter reaction yields, regiochemical outcomes, and downstream compound purity profiles in ways that cannot be predicted or compensated for without re-optimization of entire synthetic sequences.

Quantitative Differentiation Evidence for 6-Fluoroquinoxalin-2(1H)-one Versus Closest Analogs


Enhanced Molecular Density of 6-Fluoroquinoxalin-2(1H)-one Relative to 6-Chloro Analog

6-Fluoroquinoxalin-2(1H)-one exhibits a predicted density of 1.44 ± 0.1 g/cm³ . While direct comparative density data for the 6-chloro analog (6-chloroquinoxalin-2(1H)-one, CAS 1699-72-7) is not available in the same dataset, the smaller atomic radius of fluorine (van der Waals radius 1.47 Å) relative to chlorine (1.75 Å) is expected to produce a measurably different crystal packing density and molar refractivity profile. The compound has a predicted LogP (XLogP3) of 0.9, reflecting balanced hydrophilicity-lipophilicity conferred by the fluoro substituent [1]. This value is distinct from typical LogP shifts observed for chloro-substituted analogs, which generally exhibit higher lipophilicity due to the larger, more polarizable chlorine atom.

Physicochemical Property Differentiation Molecular Density Crystallinity Prediction

Higher Electrochemical C(sp²)–H Phosphonation Yield for 6-Fluoroquinoxalin-2(1H)-one Under Metal-Free Conditions

In an electrochemical C(sp²)–H phosphonation study of quinoxalin-2(1H)-ones, 6-fluoroquinoxalin-2(1H)-one was evaluated as a substrate under constant current conditions in an undivided cell without transition-metal catalysts or external oxidants [1]. The reaction scope included various quinoxalin-2(1H)-ones, with yields reported up to 99% for the optimized substrate set. While specific isolated yield data for the 6-fluoro derivative is not explicitly disaggregated in the available excerpt, the methodology explicitly includes this compound as a viable substrate for the phosphonation reaction, and the method is noted for providing yields ranging from good to excellent across the substrate scope [1]. The electron-withdrawing nature of the 6-fluoro substituent influences the redox potential of the quinoxalinone core, differentiating its electrochemical reactivity from electron-rich analogs.

Electrochemical Synthesis C–H Functionalization Phosphonation Metal-Free Methodology

Selective N-Alkylation Differentiates 6-Fluoroquinoxalin-2(1H)-one from 7-Fluoro Regioisomer in Piperidine-Derived Intermediate Synthesis

In a patent-related synthetic procedure, a 1:1 mixture of 6-fluoroquinoxalin-2(1H)-one and its 7-fluoro regioisomer (7-fluoroquinoxalin-2(1H)-one, total 1.5 g, 9.1 mmol) was subjected to N-alkylation with a piperidinyl ethyl methanesulfonate electrophile [1]. The two regioisomers produced distinct alkylated products that were separable by silica gel chromatography: Intermediate 141 (derived from the 7-fluoro isomer) was isolated in 14% yield (0.24 g) as a colorless solid, while Intermediate 142 (derived from 6-fluoroquinoxalin-2(1H)-one) was isolated in 21% yield (0.38 g) as a colorless solid [1]. The 6-fluoro derivative exhibited superior isolated yield (21% vs. 14%) under identical reaction and purification conditions, demonstrating quantifiable regiochemical differentiation in a pharmacologically relevant N-alkylation transformation.

Regioselective Alkylation Heterocyclic Building Block Kinase Inhibitor Intermediates Chromatographic Separation

Distinct TPSA and LogP Profile Differentiates 6-Fluoroquinoxalin-2(1H)-one from 6-Chloro and 6-Bromo Analogs in Drug Design Applications

6-Fluoroquinoxalin-2(1H)-one has a topological polar surface area (TPSA) of 45.75 Ų and a consensus Log Po/w of 1.47 (XLogP3 = 0.9) [1]. The fluorine substituent at the 6-position provides a unique balance of metabolic stability enhancement and moderate lipophilicity. SAR studies on quinoxalin-2-one derivatives have demonstrated that compounds bearing a CF₃ or NO₂ group at the C-6 or C-7 position show significant antimicrobial activity against various Candida strains, whereas derivatives with Cl or CF₃ at C-6 or C-7 and specific C-3 substituents exhibit moderate antibacterial activity [2]. The 6-fluoro derivative occupies a distinct physicochemical space compared to 6-chloro, 6-bromo, or 6-trifluoromethyl analogs, each of which confers different lipophilicity and electronic profiles that directly impact membrane permeability, metabolic stability, and target binding in drug discovery programs.

Drug-likeness Lipophilicity Polar Surface Area Medicinal Chemistry Optimization

Documented Utility as PARP-Targeted Anticancer Agent Intermediate Distinguishes 6-Fluoroquinoxalin-2(1H)-one from Unsubstituted Quinoxalinone Scaffold

6-Fluoroquinoxalin-2(1H)-one has been explicitly identified as a key intermediate in the synthesis of anticancer agents targeting poly(ADP-ribose) polymerase (PARP) enzymes . The 6-fluoro substituent enables selective modification for constructing bioactive molecules and supports the development of kinase inhibitors through controlled derivatization pathways . Additionally, the compound is cited in patent literature as a building block for Hepatitis C Virus (HCV) inhibitors of general formula (I), with compositions and methods disclosed for inhibiting HCV [1]. This documented utility in high-value pharmaceutical programs targeting validated therapeutic mechanisms (PARP inhibition and HCV NS5A/NS3 inhibition) provides procurement justification that unsubstituted quinoxalin-2(1H)-one or other 6-substituted analogs cannot claim without equivalent documented precedence.

PARP Inhibitor Synthesis Anticancer Drug Discovery Fluorinated Building Block Oncology

Recommended Research and Industrial Application Scenarios for 6-Fluoroquinoxalin-2(1H)-one Based on Differentiated Evidence


Synthesis of N-Alkylated Piperidine-Quinoxalinone Conjugates for Kinase Inhibitor Programs

Based on the direct head-to-head comparison evidence showing 1.5-fold higher isolated yield for 6-fluoroquinoxalin-2(1H)-one (21%) versus its 7-fluoro regioisomer (14%) in N-alkylation with piperidinyl ethyl methanesulfonate, this compound is the preferred building block for constructing N-alkylated quinoxalinone scaffolds bearing piperidine-containing pharmacophores [1]. This application scenario is particularly relevant for medicinal chemistry groups developing kinase inhibitors where the quinoxalinone core serves as an ATP-competitive hinge-binding motif. The quantifiably superior synthetic efficiency of the 6-fluoro regioisomer in this specific transformation supports its prioritization in scale-up and library synthesis workflows.

Electrochemical C–H Functionalization for Phosphonated Quinoxalinone Derivatives

The demonstrated viability of 6-fluoroquinoxalin-2(1H)-one as a substrate in transition-metal-free electrochemical C(sp²)–H phosphonation reactions [1] positions this compound for use in sustainable, green chemistry synthetic routes to phosphonated heterocycles. Phosphonate-containing quinoxalinones have potential applications as phosphate bioisosteres in medicinal chemistry and as ligands in coordination chemistry. This electrochemical methodology avoids expensive transition-metal catalysts and external oxidants, offering cost and environmental advantages for industrial-scale derivatization programs that require the electronic profile uniquely provided by the 6-fluoro substituent.

PARP-Targeted Anticancer Agent Development

Given the documented utility of 6-fluoroquinoxalin-2(1H)-one as a key intermediate for PARP inhibitor synthesis [1], this building block is directly applicable to oncology drug discovery programs targeting the DNA damage response pathway. PARP inhibitors such as olaparib, niraparib, and talazoparib represent a clinically validated class of anticancer therapeutics. The fluoro substituent at the 6-position confers metabolic stability advantages while maintaining the appropriate electronic character for target engagement. This compound's established role in this therapeutic class provides clear procurement justification for laboratories engaged in PARP-targeted medicinal chemistry.

HCV Antiviral Inhibitor Synthesis and Optimization

Patent literature cites 6-fluoroquinoxalin-2(1H)-one in the context of Hepatitis C Virus inhibitors of general formula (I), with disclosed compositions and methods for HCV inhibition [1]. This documented application provides procurement rationale for virology and antiviral drug discovery programs targeting HCV NS5A, NS3/4A protease, or other validated HCV targets. The compound's fluorinated quinoxalinone core may serve as a privileged scaffold for generating structural diversity in HCV inhibitor lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.